Chemical structure and properties of Methyl 3-bromo-5-fluoro-2-nitrobenzoate
Chemical structure and properties of Methyl 3-bromo-5-fluoro-2-nitrobenzoate
The following technical guide details the chemical identity, synthesis, reactivity, and application of Methyl 3-bromo-5-fluoro-2-nitrobenzoate , a specialized intermediate in medicinal chemistry.
A Strategic Trifunctional Scaffold for Heterocyclic Library Generation
Executive Summary
Methyl 3-bromo-5-fluoro-2-nitrobenzoate (CAS: 1805504-03-3) is a highly functionalized aromatic building block characterized by three distinct reactive handles: a nitro group (C2), a bromine atom (C3), and a fluorine atom (C5).[1][2][3][4] This specific substitution pattern renders the molecule a "privileged scaffold" in drug discovery, particularly for the synthesis of substituted anthranilic acids , quinazolinones , and indazoles . Its unique electronic architecture allows for orthogonal functionalization—enabling sequential Nucleophilic Aromatic Substitution (
Chemical Identity & Physical Properties[6][7]
| Property | Data |
| IUPAC Name | Methyl 3-bromo-5-fluoro-2-nitrobenzoate |
| CAS Number | 1805504-03-3 |
| Molecular Formula | |
| Molecular Weight | 278.03 g/mol |
| SMILES | COC(=O)C1=CC(F)=CC(Br)=C1[O-] |
| Appearance | Pale yellow to tan crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| Melting Point | 68–72 °C (Predicted/Analogous range) |
Structural Analysis & Electronic Effects
The reactivity of this molecule is dictated by the interplay of its substituents. Understanding these electronic vectors is crucial for designing synthetic routes.
-
C1-Ester (Methyl Benzoate): Acts as an electron-withdrawing group (EWG), deactivating the ring but providing a handle for heterocycle formation (e.g., condensation with amines).
-
C2-Nitro Group: The dominant electronic influence. It is a strong EWG located para to the C5-Fluorine and ortho to the C3-Bromine.
-
Effect on C5-F: The para-nitro group strongly activates the C5 position for
reactions. -
Effect on C3-Br: The ortho-nitro group sterically crowds the bromine but also electronically activates the C3-Br bond for oxidative addition in Pd-catalyzed couplings (though less so than if it were para).
-
-
C3-Bromine: A handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.
-
C5-Fluorine: A leaving group for
, activated by the C2-nitro and C1-ester groups.
Synthetic Pathways
The synthesis of Methyl 3-bromo-5-fluoro-2-nitrobenzoate is typically achieved via the regioselective nitration of the precursor benzoate.
Protocol: Nitration of Methyl 3-bromo-5-fluorobenzoate
Reaction Logic: The starting material, Methyl 3-bromo-5-fluorobenzoate, has two directing groups (F and Br) that are ortho/para directing. The Fluorine at C5 is the strongest activator. The position para to Fluorine is C2. Although C2 is sterically crowded (between the ester and bromine), the electronic direction of the fluorine atom usually dominates, favoring the formation of the 2-nitro isomer.
Step-by-Step Methodology:
-
Preparation: Dissolve Methyl 3-bromo-5-fluorobenzoate (1.0 eq) in concentrated Sulfuric Acid (
) at 0 °C. -
Nitration: Dropwise add Fuming Nitric Acid (
, 1.1 eq) or a mixture of , maintaining the internal temperature below 5 °C to prevent over-nitration or ester hydrolysis. -
Reaction: Stir at 0 °C for 1–3 hours. Monitor by LCMS for the consumption of starting material (
) and appearance of product ( ). -
Workup: Pour the reaction mixture carefully onto crushed ice. The product typically precipitates as a solid.[5]
-
Isolation: Filter the precipitate, wash with cold water until neutral pH, and dry under vacuum.
-
Purification: If regioisomers (4-nitro or 6-nitro) are present, purify via flash column chromatography (Hexanes/EtOAc).
Figure 1: Synthetic route via electrophilic aromatic substitution (Nitration).
Reactivity Profile & Applications
This scaffold is a "linchpin" for diversity-oriented synthesis. It allows for three distinct reaction vectors, which can be sequenced to generate complex heterocyclic libraries.
Pathway A:
Diversification (C5-F Displacement)
Due to the para-nitro activation, the C5-fluorine is highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides).
-
Conditions:
, , DMF/DMSO, 60–80 °C. -
Selectivity: The C5-F is significantly more reactive toward
than the C3-Br, allowing for chemoselective substitution without affecting the bromine handle.
Pathway B: Palladium-Catalyzed Coupling (C3-Br)
The C3-bromine serves as a handle for carbon-carbon or carbon-heteroatom bond formation.
-
Reaction: Suzuki-Miyaura coupling (Aryl-boronic acids).
-
Conditions:
, , Dioxane/Water, 90 °C. -
Note: If performing
first (Path A), the nitro group remains, and the bromine is preserved for this step.
Pathway C: Nitro Reduction & Cyclization (C2-NO2 / C1-Ester)
Reducing the nitro group to an aniline (
-
Reduction:
, , or . -
Product: Methyl 2-amino-3-bromo-5-fluorobenzoate (Anthranilic acid derivative).
-
Cyclization: Reaction with formamide yields 6-bromo-8-fluoroquinazolin-4(3H)-one , a privileged kinase inhibitor scaffold.
Figure 2: Divergent synthesis pathways utilizing the three functional handles.
Applications in Drug Discovery
-
Kinase Inhibitors: The 2-amino-benzoate motif derived from this molecule is a direct precursor to Quinazoline and Quinazolinone inhibitors (e.g., EGFR, BTK inhibitors). The 5-fluoro group often improves metabolic stability (blocking P450 oxidation), while the 3-bromo group allows for the attachment of "tail" groups that access the kinase solvent pocket.
-
TREM2 Modulators: Literature suggests the use of this scaffold in synthesizing modulators for TREM2 (Triggering Receptor Expressed on Myeloid cells 2), a target in Alzheimer's disease research [1].
-
PROTAC Linkers: The orthogonal reactivity allows one end (Br) to attach to an E3 ligase ligand and the other (F displacement) to attach to a linker, making it a versatile hub for degrader synthesis.
Safety & Handling
-
Hazards: As a nitro-aromatic and alkylating agent (benzyl halide analog potential, though less likely here), it should be treated as Harmful if swallowed and a Skin/Eye Irritant .
-
GHS Classification: Warning (H302, H315, H319, H335).
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Light sensitive (protect from direct light due to nitro/bromo lability).
References
-
Patent: Modulators of TREM2. World Intellectual Property Organization, WO2024008722A2. (Mentions racemate usage of the scaffold). Link
-
Database: Methyl 3-bromo-5-fluoro-2-nitrobenzoate (CAS 1805504-03-3).[1][2][3] PubChem / Sigma-Aldrich Catalog.
- Methodology: General Nitration of Deactivated Benzoates.
Sources
- 1. Methyl 3-bromo-5-fluoro-2-nitrobenzoate,1805504-03-3-Amadis Chemical [amadischem.com]
- 2. 1153285-35-8|Methyl 4-bromo-2-fluoro-5-nitrobenzoate|BLD Pharm [bldpharm.com]
- 3. METHYL 3-BROMO-5-FLUORO-2-NITROBENZOATE | 1805504-03-3 [sigmaaldrich.com]
- 4. 3-Bromo-5-fluoro-2-nitrobenzoic acid (1 x 250 mg) | Alchimica [shop.alchimica.cz]
- 5. guidechem.com [guidechem.com]
